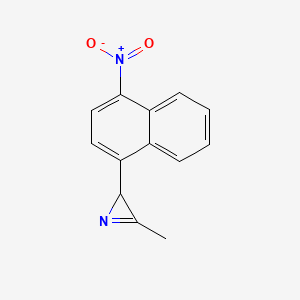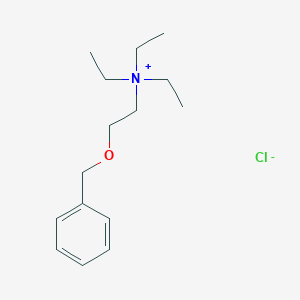
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the benzyloxy group and the triethylammonium moiety in its structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride typically involves the alkylation of a suitable amine precursor with a benzyloxy-containing alkyl halide. One common method involves the reaction of triethylamine with 2-(benzyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport processes due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with a trimethylammonium group instead of triethylammonium.
Tetrabutylammonium chloride: Contains a tetrabutylammonium group instead of the benzyloxy group.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is unique due to the presence of both the benzyloxy group and the triethylammonium moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in specialized applications such as phase-transfer catalysis and antimicrobial research.
Eigenschaften
CAS-Nummer |
654651-74-8 |
|---|---|
Molekularformel |
C15H26ClNO |
Molekulargewicht |
271.82 g/mol |
IUPAC-Name |
triethyl(2-phenylmethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26NO.ClH/c1-4-16(5-2,6-3)12-13-17-14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LGADFSCHNIIEDJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOCC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
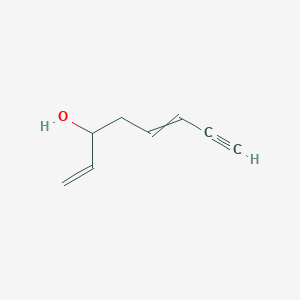
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
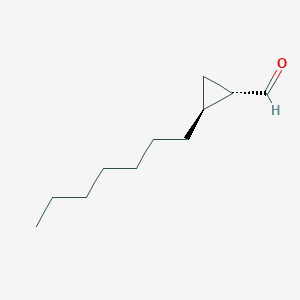
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
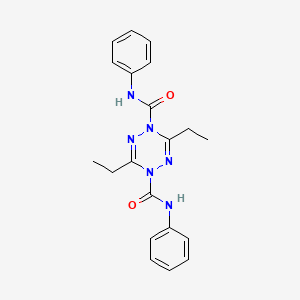

![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)

![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
